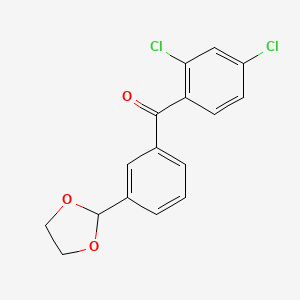

2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

Chemical Structure: 2,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-52-9) is a benzophenone derivative featuring two chlorine atoms at the 2- and 4-positions of one aromatic ring and a 1,3-dioxolane moiety at the 3'-position of the second aromatic ring . The molecular formula is C₁₆H₁₂Cl₂O₃, with a molecular weight of 255.29 g/mol.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJDNTVYBYWPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645082 | |

| Record name | (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-52-9 | |

| Record name | (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1,3-dioxolan-2-yl)phenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzophenone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The benzophenone core can undergo oxidation to form corresponding quinones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of quinones.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is used in various scientific research applications:

Chemistry: As a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichloro Substituted Derivatives

3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-61-0)

- Structure : Chlorines at 3- and 5-positions (vs. 2,4 in the target compound).

- Molecular Formula : Identical (C₁₆H₁₂Cl₂O₃), but isomerism alters electronic and steric effects.

- Reduced steric hindrance may improve reactivity in cross-coupling reactions .

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 543708-66-3)

- Structure : Chlorines at 3,4-positions; ethylenedioxy (six-membered dioxane ring) at 3',4'.

- Molecular Formula : C₁₅H₁₀Cl₂O₃ (smaller due to fused dioxane ring).

- Impact :

Substituent Variants

4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone (CAS: 898778-97-7)

- Structure: Cyano group at 4'-position; dioxolane at 3-position.

- Molecular Formula: C₁₇H₁₃NO₃.

- Impact: The electron-withdrawing cyano group increases polarity (logP ~2.5 vs. ~3.5 for the target compound) . Enhanced hydrogen-bonding capacity may improve interactions in photopolymerization applications .

3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-42-5)

Functional Group Comparisons

Research Findings and Implications

- Synthetic Challenges : Chlorine positioning (2,4 vs. 3,5) influences reaction yields in Suzuki-Miyaura couplings due to steric effects .

- Biological Activity: Chlorinated benzophenones exhibit higher antimicrobial activity than methylated analogs but may pose higher toxicity risks .

- Stability : Dioxolane-containing compounds degrade faster under acidic conditions than dioxane derivatives, necessitating careful storage .

Biological Activity

2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898759-52-9) is an organic compound with the molecular formula C16H12Cl2O3. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1,3-dioxolan-2-yl)phenol under basic conditions, often using pyridine or triethylamine as a catalyst. This method allows for the efficient formation of the benzophenone structure with good yields and purity.

Antimicrobial Activity

Research has indicated that derivatives of benzophenone, including this compound, exhibit significant antimicrobial properties. A study evaluating various dioxolane derivatives found that many compounds showed potent antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 1 | S. aureus | 625 - 1250 |

| 2 | E. faecalis | Not specified |

| 3 | C. albicans | Not specified |

Anticancer Activity

The anticancer potential of benzophenone derivatives has been extensively studied. In vitro assays demonstrated that certain compounds exhibited strong inhibitory effects against various cancer cell lines. For instance, specific derivatives showed IC50 values ranging from to against cell lines such as HL-60 (promyelocytic leukemia) and A-549 (lung cancer) .

Table 2: Antitumor Activity of Selected Benzophenone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HL-60 | 0.48 |

| 8 | A-549 | 0.82 |

| 9 | SW480 | 0.99 |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The compound acts as an electrophile that can react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Case Studies

A notable case study involved the evaluation of a series of benzophenone derivatives for their antitumor properties. The study utilized network pharmacology and molecular docking analyses to identify key genes and pathways affected by these compounds. The findings suggested that compounds like 1 exhibited strong interactions with hub genes such as AKT1 and CASP3, which are crucial in cancer cell proliferation and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.